molecular formula C36H69NO8 B1163715 N-Dodecanoyl-beta-D-galactosylceramide

N-Dodecanoyl-beta-D-galactosylceramide

Cat. No.: B1163715
M. Wt: 644
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of this compound

This compound constitutes a member of the galactosylceramide family within the broader classification of glycosphingolipids. The compound is definitively identified by its Chemical Abstracts Service registry number 41613-14-3, which serves as its unique chemical identifier in scientific databases and commercial applications. The molecular formula C36H69NO8 reflects the compound's complex structure, encompassing thirty-six carbon atoms, sixty-nine hydrogen atoms, one nitrogen atom, and eight oxygen atoms.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being Dodecanamide, N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-. This nomenclature precisely describes the stereochemical configuration and structural components of the molecule. The compound possesses a molecular weight of 643.94 daltons, positioning it within the range typical for medium-chain galactosylceramides.

Multiple synonymous designations exist for this compound in scientific literature, reflecting different naming conventions and research contexts. These include N-Dodecanoyl-β-D-Galactosylceramide, Galactosylceramide (d18:1/12:0), and C12 Galactosylceramide. The notation d18:1/12:0 specifically indicates the sphingosine base contains eighteen carbon atoms with one double bond, while the fatty acid component contains twelve carbon atoms with no unsaturation. Additional nomenclature variations include N-C12:0-Galactosylceramide and N-Dodecanoyl-beta-D-galactosylsphingosine, which emphasize different structural aspects of the molecule.

The canonical Simplified Molecular Input Line Entry System representation provides a standardized method for encoding the molecular structure: O[C@H]1C@@HC@@HOC@@H[C@@H]1O. This notation captures the complete stereochemical information and connectivity patterns essential for understanding the compound's three-dimensional structure and biological activity.

Property Value
Chemical Abstracts Service Number 41613-14-3
Molecular Formula C36H69NO8
Molecular Weight 643.94 g/mol
Sphingosine Base d18:1
Fatty Acid Chain 12:0 (dodecanoic acid)
Solubility Ethanol, Methanol, Chloroform/Methanol 9:1
Storage Temperature -20°C
Physical State Solid

Historical Context: Discovery and Early Characterization in Glycosphingolipid Research

The discovery of galactosylceramides traces back to the pioneering work of Johann Ludwig Wilhelm Thudichum in the late nineteenth century, who established the foundation for modern glycosphingolipid research. Thudichum, recognized as the pioneer in brain chemistry, first identified galactosylceramide, which he termed cerebroside, during his systematic investigation of brain lipid components. His groundbreaking work involved the isolation of cerebrosides as an impure fraction consisting of two principal species: phrenosin and kerasin, which differed structurally solely in their fatty acid components.

The historical significance of Thudichum's discoveries extends beyond mere compound identification, as he established the fundamental understanding that cerebrosides comprise three essential building blocks: a fatty acid, a long-chain base, and a hexose sugar. In 1874, Thudichum characterized the structural differences between phrenosin and kerasin, noting their distinct optical activities, with phrenosin exhibiting dextrorotatory properties and kerasin displaying levorotatory characteristics. This early work laid the conceptual framework for understanding the structural diversity that would later encompass compounds like this compound.

Properties

Molecular Formula

C36H69NO8

Molecular Weight

644

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C12:0-Galactosylceramide;  N-Dodecanoyl-beta-D-galactosylsphingosine

Origin of Product

United States

Scientific Research Applications

Neurodegenerative Disease Treatment

Krabbe Disease and Metachromatic Leukodystrophy
Research indicates that N-Dodecanoyl-beta-D-galactosylceramide plays a crucial role in substrate reduction therapy for Krabbe disease and metachromatic leukodystrophy. These diseases are characterized by the accumulation of toxic glycolipids, including galactosylceramide. A study demonstrated that treatment with a small molecule inhibitor of ceramide galactosyltransferase (CGT), a key enzyme in galactosylceramide biosynthesis, resulted in reduced levels of galactosylceramide and psychosine in mouse models. This treatment not only decreased toxic metabolite levels but also significantly increased the lifespan of affected mice, suggesting a promising therapeutic avenue for these lysosomal storage disorders .

Gene Expression Modulation
In another study focusing on Cln3 Δex7/8 mice, which model Batten disease, treatment with this compound led to significant changes in gene expression related to neuroprotection and inflammation. Specifically, the treatment altered pathways associated with long-term potentiation and synaptic functions, which are crucial for cognitive processes. The administration of galactosylceramide resulted in improved neurobehavioral outcomes and increased longevity in these mice .

Cancer Therapy

Targeting Tumor Cells
this compound has been explored as a potential agent in cancer therapy, particularly due to its ability to modulate immune responses. Studies have shown that this compound can enhance the efficacy of chemotherapeutic agents by targeting tumor cells more effectively. For instance, nanoparticles loaded with doxorubicin and capped with galactosylceramide demonstrated improved internalization into cancer cells compared to traditional formulations. This approach not only enhances drug delivery but also minimizes side effects associated with chemotherapy .

Immunomodulatory Effects
The compound's immunomodulatory properties have been significant in treating recurrent HPV16-associated neoplasms. Research has indicated that this compound can inhibit tumor growth post-surgery and chemotherapy by activating natural killer T (NKT) cells, which play a vital role in the immune response against tumors .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Study Focus Key Findings
Neurodegenerative DiseasesKrabbe Disease & Metachromatic LeukodystrophyReduced toxic metabolite levels; increased lifespan in treated mouse models
Gene ExpressionCln3 Δex7/8 MiceAltered gene expression linked to neuroprotection; improved cognitive functions
Cancer TherapyTumor Cell TargetingEnhanced drug delivery via nanoparticles; improved efficacy of doxorubicin against tumors
ImmunomodulationHPV16-associated NeoplasmsActivation of NKT cells leading to tumor growth inhibition post-therapy

Case Study 1: Substrate Reduction Therapy

A notable case involved the use of a CGT inhibitor alongside this compound in a mouse model of Krabbe disease. The treatment resulted in a marked decrease in psychosine levels and an increase in 2-hydroxy-galactosylceramide, demonstrating the compound's potential to mitigate disease symptoms effectively.

Case Study 2: Cancer Treatment

In clinical trials involving patients with recurrent HPV16-associated neoplasms, administration of this compound showed promise in enhancing the immune response against tumor cells post-chemotherapy. Patients exhibited reduced tumor sizes and improved overall survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Chain Length Variants

The biological activity and physicochemical properties of galactosylceramides are heavily influenced by acyl chain length. Below is a comparison of N-Dodecanoyl-beta-D-galactosylceramide with analogs differing in chain length:

Compound Name Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Applications
N-Octanoyl-beta-D-galactosylceramide C8 C34H65NO8 628.89 Membrane fluidity studies
This compound C12 C42H81NO8 728.11 Lysosomal enzyme interaction studies
N-Pentadecanoyl-psychosine C15 C39H77NO8 700.03 Neurodegeneration research
N-Stearoyl-beta-D-galactosylceramide C18 C48H91NO13 890.25 Ganglioside metabolism models

Key Findings :

  • Shorter chains (e.g., C8) enhance solubility in aqueous environments but reduce membrane integration efficiency.
  • The C12 chain in this compound balances solubility and lipid bilayer stability, making it ideal for in vitro enzymatic assays .
  • Longer chains (C15–C18) exhibit increased hydrophobicity, favoring use in hydrophobic interaction studies .

Functional Group Modifications

Fluorescent Derivatives

N-Dodecanoyl-NBD-sulfatide (CAS 128969-80-2) incorporates a nitrobenzoxadiazole (NBD) fluorophore and a sulfated galactose headgroup. Unlike this compound, this derivative enables real-time tracking of lipid trafficking in live cells .

Parameter This compound N-Dodecanoyl-NBD-sulfatide
Headgroup Beta-D-galactose 3-O-sulfo-beta-D-galactose
Fluorophore None NBD (ex/em: 465/535 nm)
Molecular Weight 728.11 902.11
Primary Use Structural studies Cellular imaging
Psychosine Derivatives

Psychosine (galactosylsphingosine) lacks an acyl chain, rendering it cytotoxic in excess. Its acylated forms, such as N-Acetyl-psychosine and N-Dodecanoyl-psychosine, mitigate toxicity while retaining biological activity:

Compound Name Structure Key Property
Psychosine Galactosylsphingosine (no acyl chain) Lysosomal storage biomarker
N-Dodecanoyl-psychosine C12 acyl + galactosylsphingosine Reduced cytotoxicity, used in therapy models

Ganglioside Analogs

Complex glycosphingolipids like GM4 ganglioside (lactosylceramide with sialic acid) differ in carbohydrate complexity:

Compound Name Sugar Moieties Molecular Weight (g/mol) Function
This compound Monosaccharide (galactose) 728.11 Membrane microdomain studies
GM4 Ganglioside Disaccharide + sialic acid 1019.37 Neuronal cell signaling

Research Insight: The monosaccharide headgroup of this compound simplifies interaction studies with monovalent lectins, whereas GM4's sialylated structure is critical for multivalent receptor binding .

Preparation Methods

Glycosylation of Sphingosine Derivatives

Sphingosine derivatives are glycosylated using protected galactosyl donors to ensure β-anomeric selectivity. In a representative approach, BF₃·Et₂O-mediated glycosylation couples peracetylated galactose (donor) to a sphingosine acceptor (e.g., D-erythro-sphingosine) under anhydrous conditions. The reaction proceeds in dichloromethane at −20°C, yielding a β-glycosidic bond with >90% stereoselectivity. Deacetylation via Zemplén conditions (NaOMe/MeOH) reveals the free hydroxyl groups, forming the galactosylsphingosine intermediate.

N-Acylation with Dodecanoic Acid

The galactosylsphingosine intermediate undergoes N-acylation using dodecanoic acid activated as an acyl chloride or mixed anhydride. Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, Et₃N) enable efficient coupling in tetrahydrofuran (THF) at 0°C–25°C, achieving >85% yield. Alternatively, dodecanoic acid is coupled via Steglich esterification (DCC/DMAP) in dimethylformamide (DMF), though this method risks racemization.

Enzymatic Synthesis via Transgalactosylation

Enzyme-catalyzed transgalactosylation offers a stereospecific route to β-GalCer-C12, bypassing protecting group strategies.

β-Galactosidase-Catalyzed Reactions

GBA2 (lysosomal β-glucosidase) and bacterial β-galactosidases transfer galactose from lactose or p-nitrophenyl-β-D-galactopyranoside (pNP-β-Gal) to ceramide acceptors. In a reported protocol, GBA2 incubates with pNP-β-Gal and N-dodecanoyl-sphingosine (Cer-C12) in citrate-phosphate buffer (pH 5.0) at 37°C for 24 h. The reaction is quenched with NaOH, and β-GalCer-C12 is extracted via Bligh-Dyer partitioning (CHCl₃/MeOH/H₂O). This method achieves 60–70% conversion efficiency but requires post-reaction purification.

Purification and Analytical Validation

Normal-Phase Liquid Chromatography (NP-LC)

β-GalCer-C12 is resolved from α-anomers and unreacted Cer-C12 using a Supelco LC-Si column (2.1 × 250 mm) under isocratic conditions (CH₃CN/MeOH/acetic acid, 97:2:1, 5 mM ammonium acetate). β-GalCer-C12 elutes at 3.12 min, confirmed against synthetic standards. Column aging necessitates periodic recalibration with internal standards (e.g., d18:1/C12:0-β-GalCer).

LC-MS/MS Quantification

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode detects β-GalCer-C12 (precursor ion m/z 732.6 [M+H]⁺, product ion m/z 264.3 [sphingosine]+). Chromatographic separation employs a C18 column (2.1 × 50 mm) with a gradient of methanol/water/formic acid (95:5:1 to 100:0:1). Quantification uses deuterated internal standards (e.g., d18:1/C12:0-β-GalCer-d₇) with a linear range of 0.1–100 pmol.

Comparative Analysis of Synthesis Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Yield70–85%60–70%
Stereoselectivity>90% β-anomer100% β-anomer
Reaction Time48–72 h24 h
Purification ComplexityHigh (column chromatography)Moderate (solvent extraction)
ScalabilityMulti-gramMilligram

Challenges and Optimization Strategies

Anomeric Control in Chemical Synthesis

Achieving β-selectivity requires bulky protecting groups (e.g., benzoyl) on the galactose donor. Nakayama’s "armed-disarmed" strategy employs a 2-O-acetyl-3,4,6-tri-O-benzyl galactose donor, enhancing β-selectivity to 95% in glycosylation.

Enzyme Stability in Transgalactosylation

GBA2 activity declines due to product inhibition. Co-solvents (e.g., 10% DMSO) stabilize the enzyme, improving conversion to 80%. Immobilization on chitosan beads enhances reusability (>5 cycles).

Applications in Biomedical Research

β-GalCer-C12 serves as a ligand for CD1d-restricted T cells, modulating allergic responses. Maternal transfer of β-GalCer-C12 in murine models enhances offspring dendritic cell maturation, implicating it in transgenerational immune programming .

Q & A

Q. What are the recommended methods for determining the purity of N-Dodecanoyl-beta-D-galactosylceramide in synthetic preparations?

Thin-layer chromatography (TLC) is a standard method for assessing purity, with a reported purity of ≥98% using this technique . For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) can enhance resolution, particularly for detecting trace impurities. Ensure solvent systems (e.g., chloroform/methanol/water mixtures) are optimized to resolve closely related glycosphingolipids.

Q. How should this compound be stored to maintain stability?

Store the compound at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation . Solubility in ethanol, methanol, or chloroform/methanol (9:1) allows aliquoting to minimize freeze-thaw cycles. For long-term stability, lyophilization under inert gas (e.g., argon) is recommended, especially if the compound is dissolved in aqueous-organic mixtures .

Q. What solvent systems are optimal for solubilizing this compound in experimental assays?

The compound is soluble in ethanol, methanol, and chloroform/methanol (9:1) . For cell-based studies, prepare stock solutions in ethanol or methanol (1–5 mg/mL) and dilute into aqueous buffers containing 0.1% bovine serum albumin (BSA) to prevent aggregation. For structural studies, use deuterated chloroform/methanol for nuclear magnetic resonance (NMR) analysis.

Solvent Solubility Application
EthanolHighCell culture, biochemical assays
Chloroform/Methanol (9:1)HighLipidomics, NMR, MS
Phosphate buffer (with BSA)ModerateIn vitro receptor-binding assays

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility or aggregation behavior of this compound?

Discrepancies may arise from variations in acyl chain packing or solvent polarity. Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers . For lipid bilayer studies, employ differential scanning calorimetry (DSC) to assess phase transition temperatures, which influence solubility. Cross-validate findings using small-angle X-ray scattering (SAXS) to resolve structural heterogeneity .

Q. What experimental approaches are suitable for studying the interaction of this compound with lipid-binding proteins (e.g., saposins)?

  • Surface Plasmon Resonance (SPR): Immobilize the compound on gold sensor chips functionalized with 11-mercaptoundecanoic acid (MUA) and activate with EDC/NHS chemistry . Use kinetic analysis to determine binding constants (KD) for proteins like GM2 activator protein.
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions. Ensure lipid micelles are stabilized with detergents (e.g., CHAPS) to avoid artifacts.

Q. How can researchers validate the role of this compound in disease models (e.g., lysosomal storage disorders)?

  • Gene Knockout/Rescue Models: Use CRISPR-Cas9 to disrupt galactosylceramidase (GALC) in cell lines or murine models, then supplement with exogenous this compound to assess functional rescue .
  • Metabolic Tracing: Label the compound with stable isotopes (e.g., ¹³C-galactose) and track its incorporation into lipid rafts via liquid chromatography-tandem MS (LC-MS/MS).

Q. What analytical challenges arise in distinguishing this compound from structural analogs (e.g., N-acetylated variants)?

  • Mass Spectrometry: Use high-resolution MS (HRMS) to differentiate by exact mass (C₃₂H₆₁NO₈, m/z 588.43) and monitor fragment ions (e.g., m/z 264 for dodecanoyl chain) .
  • Immunostaining: Develop monoclonal antibodies specific to the β-D-galactosyl head group, validated via competitive ELISA with synthetic analogs .

Methodological Best Practices

  • Handling Degradation-Prone Batches: If TLC reveals hydrolysis products (e.g., free galactose), repurify using silica gel column chromatography with chloroform/methanol/ammonium hydroxide gradients .
  • Contradictory Bioactivity Data: Re-evaluate experimental conditions (e.g., lipid:protein ratios in binding assays) and confirm compound integrity post-experiment via MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.